molecular formula C8H15NO4 B11907655 (S)-2-((Methoxycarbonyl)amino)hexanoic acid

(S)-2-((Methoxycarbonyl)amino)hexanoic acid

Cat. No.: B11907655
M. Wt: 189.21 g/mol
InChI Key: ICEMSUSYBQWJHN-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)hexanoic acid can be achieved through several methods. One common approach involves the protection of the amino group of L-leucine using a methoxycarbonyl group. This can be done by reacting L-leucine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-((Methoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used in the study of protein structure and function, as it can be incorporated into peptides and proteins.

    Industry: The compound can be used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)hexanoic acid involves its incorporation into peptides and proteins. The methoxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can influence the peptide’s structure and function, potentially affecting its biological activity.

Comparison with Similar Compounds

    (S)-2-((Fluorenylmethoxycarbonyl)amino)hexanoic acid: This compound also has a protective group attached to the amino group of leucine, but it uses a fluorenylmethoxycarbonyl group instead of a methoxycarbonyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid: This compound uses a tert-butoxycarbonyl group for protection.

Uniqueness: (S)-2-((Methoxycarbonyl)amino)hexanoic acid is unique due to the presence of the methoxycarbonyl group, which offers different reactivity and protection compared to other protective groups. This can influence the compound’s behavior in chemical reactions and its applications in peptide synthesis.

Biological Activity

(S)-2-((Methoxycarbonyl)amino)hexanoic acid, also known as a derivative of lysine, exhibits significant biological activity that can be explored through its interactions with various biological systems. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis, serving as a building block for creating more complex bioactive molecules.

This compound features a methoxycarbonyl group and an amino group, contributing to its reactivity and biological interactions. The presence of these functional groups allows for diverse transformations and modifications, making it a versatile candidate in chemical biology.

Biological Activity Overview

  • Enzyme Interactions :
    • Research indicates that derivatives of amino acids, including this compound, can interact with various enzymes, influencing their activity. For example, studies have shown that certain amino acid derivatives can act as inhibitors or activators of enzymatic reactions, impacting metabolic pathways significantly.
  • Membrane Protein Studies :
    • Noncanonical amino acids (ncAAs), such as this compound, have been utilized in the study of integral membrane proteins. These compounds allow for the incorporation of unique functionalities into proteins, facilitating the exploration of protein structure and function in both bacterial and mammalian systems .
  • Pharmacodynamics and Pharmacokinetics :
    • The pharmacological profiles of compounds like this compound are investigated through binding affinity studies with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions, providing insights into their potential therapeutic applications .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that high concentrations of certain amino acid derivatives could inhibit secretion pathways in bacterial systems. Specifically, at concentrations around 50 μM, significant inhibition was observed in Type III secretion systems, indicating potential antibacterial properties .
  • Functional Incorporation in Proteins :
    • The incorporation of this compound into proteins has been successfully achieved using engineered tRNA systems. This approach has expanded the range of chemical functionalities accessible within proteins produced in various organisms, enhancing the study of protein dynamics and interactions .

Data Summary

Property Description
Chemical Structure Contains methoxycarbonyl and amino functional groups
Biological Role Acts as a building block for peptides; involved in enzyme interactions
Applications Medicinal chemistry; protein engineering; enzyme inhibition
Notable Findings Inhibitory effects on secretion systems; successful incorporation into proteins

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

ICEMSUSYBQWJHN-LURJTMIESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC

Origin of Product

United States

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